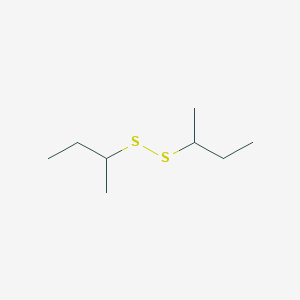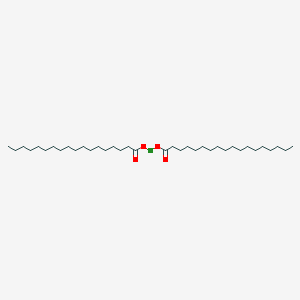
Magnesium stearate
Overview
Description
Magnesium stearate is a chemical compound with the formula Mg(C₁₈H₃₅O₂)₂. It is a soap consisting of salt containing two equivalents of stearate (the anion of stearic acid) and one magnesium cation (Mg²⁺). This compound appears as a white, water-insoluble powder and is widely used for its lubricating properties .
Mechanism of Action
Target of Action
Magnesium stearate, a compound with the formula Mg(C18H35O2)2 , is primarily used as an anti-adherent and lubricant in the manufacture of medical tablets, capsules, and powders . Its main targets are the ingredients in a capsule and the machines that create them . It prevents the individual ingredients in a capsule from sticking to each other and the machine .
Mode of Action
This compound acts as a flow agent, improving the consistency and quality of medication capsules . It forms a barrier between the medicines and the machines that make them, preventing ingredients from sticking to manufacturing equipment during the compression of chemical powders into solid tablets . This property makes this compound the most commonly used lubricant for tablets .
Biochemical Pathways
It’s known that the presence of this compound can affect the apparent solubility of drugs . The lipophilic nature of this compound decreases the apparent solubility of most compounds, especially for highly soluble and/or highly ionized drugs .
Pharmacokinetics
It’s known that the presence of this compound can affect the time it takes for active ingredients in tablets to be released . It might cause lower wettability and slower disintegration of the tablets and slower and even lower dissolution of the drug .
Result of Action
The primary result of this compound’s action is the improved flowability and consistency of pharmaceutical formulations . It also reduces the mechanical strength of tablets . It’s important to note that while this compound improves flowability, the resultant tablets may have lower tensile strength .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effects of this compound on powder flow and tablet physical properties can vary depending on its physical properties, such as particle size, morphology, crystallinity, and moisture content . Furthermore, the ratio of palmitate to stearate (C16/C18) in this compound can also affect its properties .
Biochemical Analysis
Biochemical Properties
Magnesium stearate plays a significant role in biochemical reactions. It interacts with a wide range of physicochemical properties such as drug ionization, drug lipophilicity, and drug aqueous solubility . The lipophilic nature of this compound decreases the apparent solubility of most compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function by affecting the apparent solubility of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can affect enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium stearate can be synthesized through the reaction of sodium stearate with magnesium salts or by treating magnesium oxide with stearic acid . Another method involves the hydrolysis of tristearin in the presence of a catalyst and antioxidant, followed by the addition of magnesium oxide and further processing to achieve condensation, dehydration, and salification .
Industrial Production Methods: In industrial settings, this compound is produced by either:
- Directly reacting fatty acids with a magnesium source like magnesium oxide.
- An indirect process where fatty acids react with sodium hydroxide to form sodium soap, which is then precipitated by adding magnesium salts .
Chemical Reactions Analysis
Types of Reactions: Magnesium stearate primarily undergoes reactions typical of fatty acid salts. These include:
Hydrolysis: Breaking down into stearic acid and magnesium hydroxide in the presence of water.
Combustion: Producing carbon dioxide, water, and magnesium oxide when burned.
Common Reagents and Conditions:
Hydrolysis: Water and heat.
Combustion: Oxygen and high temperatures.
Major Products Formed:
Hydrolysis: Stearic acid and magnesium hydroxide.
Combustion: Carbon dioxide, water, and magnesium oxide.
Scientific Research Applications
Magnesium stearate has diverse applications across various fields:
Biology: Acts as a flow agent in the preparation of biological samples.
Medicine: Commonly used in pharmaceuticals to improve the consistency and quality of medication capsules.
Comparison with Similar Compounds
Calcium Stearate: Similar in function but uses calcium instead of magnesium.
Zinc Stearate: Another fatty acid salt used for its lubricating properties.
Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .
Properties
CAS No. |
557-04-0 |
|---|---|
Molecular Formula |
C18H36MgO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
magnesium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
DKXULEFCEORBJK-UHFFFAOYSA-N |
impurities |
contains small amounts of the oleate and 7% magnesium oxide. /technical grade/ |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Mg] |
Color/Form |
LUMPS Fine, bulky, white powder Soft, white, light powde |
density |
1.028 1.02 g/cm³ |
melting_point |
88.5 °C (pure) MP: 132 °C /Technical/ 88 °C |
| 557-04-0 | |
physical_description |
Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White odorless powder; [MSDSonline] WHITE POWDER. |
Pictograms |
Irritant |
solubility |
IN 100 CC WATER: 0.003 G @ 15 °C; 0.004 G @ 25 °C; 0.008 G @ 50 °C IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER Solubility in water: none |
Synonyms |
Magnesium Stearate; Octadecanoic Acid Magnesium Salt; Stearic Acid Magnesium Salt; AFCO-Chem MGS; Aurabrite MA 76; Daiwax M; Daiwax SMO; Dibasic magnesium stearate; EM 100; EM 100 (salt); EM 112; EM 144; EM 612; Electol MM 2; HyQual; JPM 100; Kemilub |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Magnesium stearate forms a film with low shear strength between the tablet’s surface and the die wall during compression. This reduces friction, facilitating smooth ejection of the tablet from the die and preventing sticking to punches and die walls. [] This film formation is influenced by the mixing intensity and time of this compound with other ingredients.
ANone: [, ] Yes, while beneficial as a lubricant, this compound's hydrophobic nature can negatively impact tablet properties. This can include reduced tablet strength, longer disintegration times, lower friability, and potentially slower drug dissolution rates. These effects are often exacerbated with prolonged mixing times and higher concentrations.
ANone: this compound has a molecular formula of C36H70MgO4 and a molecular weight of 591.24 g/mol.
ANone: [, ] Yes, this compound can exist in various hydrated forms, including anhydrous, monohydrate, dihydrate, and trihydrate forms. These forms exhibit distinct physicochemical properties, influencing their functionality as lubricants and impacting the final tablet characteristics.
ANone: [, ] No, this compound can exhibit incompatibilities with certain active pharmaceutical ingredients and excipients. For instance, it was found to negatively interact with moexipril hydrochloride, decreasing its stability under accelerated degradation conditions. [] It's crucial to conduct thorough compatibility studies during formulation development to ensure the stability of the final product.
ANone: [, ] this compound's hydrophobic nature can hinder water penetration into the tablet, potentially retarding drug dissolution. [] This effect is influenced by the this compound concentration, particle size, blending time, and the presence of other excipients.
ANone: [] Stringent quality control measures are essential throughout this compound's manufacturing process. These include monitoring its particle size distribution, specific surface area, moisture content, and fatty acid composition. Additionally, analytical methods such as FTIR spectroscopy, DSC, and XRPD are used to ensure its quality and consistency.
ANone: [] Yes, Raman chemical mapping is a valuable technique for visualizing the distribution of this compound on the surface of tablets. This method aids in understanding the lubricant's behavior during tablet compression and its potential influence on drug release.
ANone: [, ] Ongoing research aims to identify and characterize alternative lubricants with improved performance profiles and minimal adverse effects on tablet properties and drug release. Moreover, exploring novel formulation strategies to mitigate the negative effects of this compound while maintaining its lubricating benefits is crucial. This includes optimizing mixing parameters, employing surface modification techniques, and investigating novel co-processing approaches.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

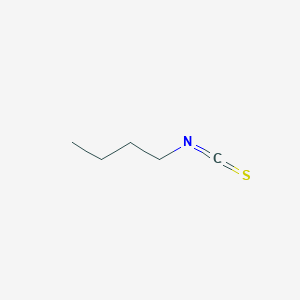
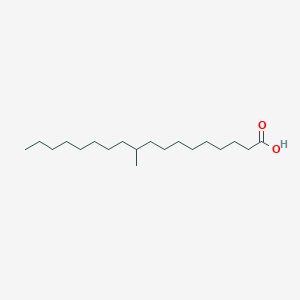
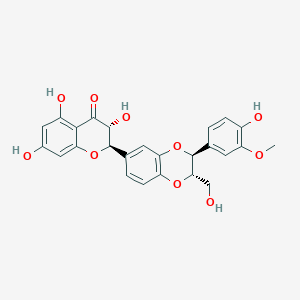
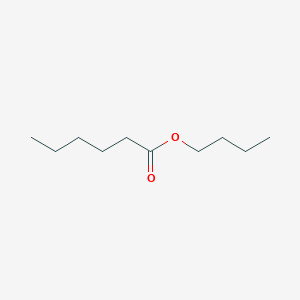

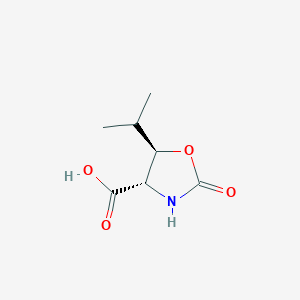

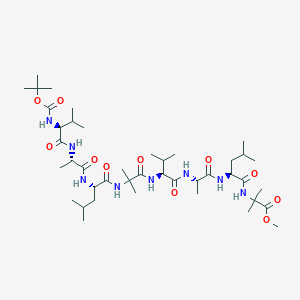
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
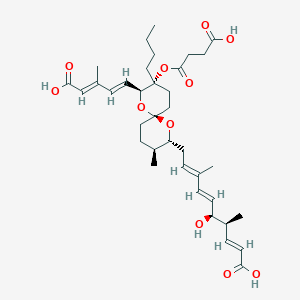
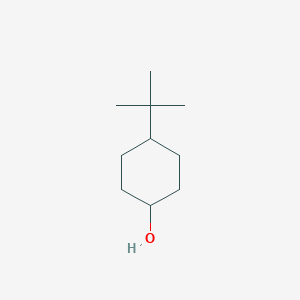
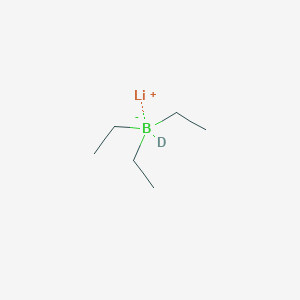
![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
